N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a dihydro-5H ring system. Key structural elements include:
- 4-Fluorophenyl acetamide group: Likely enhances lipophilicity and modulates target binding interactions.
- 3-Methoxypropyl substituent: May improve solubility compared to alkyl chains due to the methoxy group’s polarity.
- Phenyl group at position 7: Contributes to π-π stacking interactions in biological systems.
This compound’s pyrrolo-pyrimidine scaffold is distinct from pyrazolo-pyrimidines or triazine derivatives, which are prevalent in kinase inhibitors and anticancer agents . Its synthesis likely involves cyclization strategies analogous to those used for fused heterocycles (e.g., selective hydrazinolysis or Suzuki coupling), as seen in related compounds .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-32-13-5-12-28-16-26-22-20(17-6-3-2-4-7-17)14-29(23(22)24(28)31)15-21(30)27-19-10-8-18(25)9-11-19/h2-4,6-11,14,16H,5,12-13,15H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRJTRIWPNTUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound notable for its potential therapeutic applications. The compound features a pyrrolopyrimidine core, which has been associated with various biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 434.5 g/mol. Its structural uniqueness arises from the combination of a fluorophenyl group and a pyrrolopyrimidine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H23FN4O3 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | IMPIYPNTOLYNLJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the 4-fluorophenyl and methoxypropyl groups enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting a role in infection control.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency against certain cancer types.
- Animal Models : In vivo experiments using murine models have shown that administration of the compound leads to reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Key Observations :
- Pyrrolo vs.
- Substituent Effects : The 3-methoxypropyl group in the target may enhance aqueous solubility compared to benzyl () or trifluoromethyl () groups, which are more lipophilic .
Physicochemical and Pharmacokinetic Properties
- Melting Point (MP) : The target’s MP is unreported, but pyrazolo-pyrimidine analogs (e.g., Example 83, MP 302–304°C) suggest high crystallinity due to rigid heterocyclic cores .
- Hydrogen Bonding : The acetamide group in the target likely forms hydrogen bonds with biological targets (e.g., kinase ATP pockets), similar to carboxamide derivatives in EP 4 374 877 A2 .
- Metabolic Stability : Fluorine atoms (present in the target and Example 83) reduce oxidative metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
